molecular formula C7H5BrO2 B048017 2-Bromobenzoic acid CAS No. 88-65-3

2-Bromobenzoic acid

Cat. No. B048017
CAS RN: 88-65-3
M. Wt: 201.02 g/mol
InChI Key: XRXMNWGCKISMOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromobenzoic acid and its derivatives involves various strategies, including regioselective bromocyclization, bromination of precursors, and palladium-catalyzed cross-coupling reactions. For example, Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, highlighting the compound's potential for further chemical transformations (Zheng et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-bromobenzoic acid includes a bromine atom ortho to the carboxylic acid group, which significantly influences its chemical reactivity and interaction with other molecules. The presence of the bromine atom makes it a suitable candidate for nucleophilic aromatic substitution reactions and enables the synthesis of a wide range of organic compounds.

Chemical Reactions and Properties

2-Bromobenzoic acid participates in various chemical reactions, including carbonylation, arylation, and cyclization, facilitated by its bromine substituent. These reactions are crucial for synthesizing heterocyclic compounds, isoindolinones, and benzofurans. For instance, Wu et al. (2013) reported a convenient palladium-catalyzed carbonylative synthesis of 2-aminobenzoxazinones from 2-bromoanilines and isocyanates, demonstrating the compound's versatility in organic synthesis (Wu et al., 2013).

Scientific Research Applications

  • DNA Research and Chromatin Analysis : Koval et al. (2003) found that O-bromobenzoic acid combined with Cu2+ ions can produce activated oxygen species capable of cleaving DNA. This makes it a potential reagent for footprinting protein-DNA contacts in reconstituted chromatin (Koval et al., 2003).

  • Heterocycle Synthesis : Zhang and Pugh (2003) discussed the use of 2-Bromobenzoic acids in the construction of various nitrogen heterocycles, which is essential for synthesizing tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones (Zhang & Pugh, 2003).

  • Pharmaceutical and Crystallography Research : Jin et al. (2012) showed that 6-bromobenzo[d]thiazol-2-amine, a related compound, is crucial in binding with carboxylic acid derivatives, leading to the formation of salts and co-crystals with diverse properties (Jin et al., 2012).

  • Thermochemical and Solubility Studies : Zherikova et al. (2016) resolved ambiguity in thermochemical and solubility data on bromobenzoic acids, providing insights valuable for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).

  • Organic Synthesis : Bruggink and Mckillop (1975) reported that copper-catalyzed direct arylation of β-dicarbonyl compounds with 2-bromobenzoic acids can produce a wide range of β-arylated-β-dicarbonyl compounds (Bruggink & Mckillop, 1975).

  • Spiro Compound Synthesis : Another study by Zhang and Pugh (2003) presents a method for synthesizing structurally diverse spiro compounds using 2-Bromobenzoic acids (Zhang & Pugh, 2003).

  • Chemical Transformation Studies : Saphier et al. (2002) discussed how Copper(I) can act as a homogeneous catalyst for the Ullmann Reaction in aqueous solutions, transforming 2-bromobenzoic acid into various other acids (Saphier et al., 2002).

  • Environmental and Biological Metabolism : Jensen et al. (2005) investigated the metabolic fate of bromobenzoic acids in rats, noting rapid excretion and extensive metabolism with glycine conjugate being a major metabolite (Jensen et al., 2005).

  • Electrocatalytic Applications : Mei (2011) found that copper electrodes show high electrocatalytic activity for the reductive reaction of 2-bromobenzoic acid, which can benefit industrial effluent detoxification (Mei, 2011).

  • Biodegradation Research : Higson and Focht (1990) showed that a strain of Pseudomonas aeruginosa can degrade 2-bromobenzoic acid, suggesting potential for municipal sewage treatment (Higson & Focht, 1990).

Safety And Hazards

2-Bromobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . In the event of fire, it can develop hazardous combustion gases or vapours .

Relevant Papers

  • “Crystal structure of 2-bromo­benzoic acid at 120K: A redetermination” provides a detailed analysis of the crystal structure of 2-Bromobenzoic acid .
  • “Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines” discusses a chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids .

properties

IUPAC Name

2-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRXMNWGCKISMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID3038690
Record name 2-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name o-Bromobenzoic acid
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Vapor Pressure

0.000827 [mmHg]
Record name o-Bromobenzoic acid
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Product Name

2-Bromobenzoic acid

CAS RN

88-65-3, 25638-04-4
Record name 2-Bromobenzoic acid
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Record name 2-Bromobenzoate
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Record name Benzoic acid, bromo-
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Record name 2-BROMOBENZOIC ACID
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Record name Benzoic acid, 2-bromo-
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Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of o-bromotoluene, 660 g of acetic acid, 60 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. After a reaction time of 155 minutes, 217 g of o-bromobenzoic acid was obtained (61.6% of the theory).
Quantity
300 g
Type
reactant
Reaction Step One
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660 g
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reactant
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6 g
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catalyst
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5 g
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catalyst
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5 g
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catalyst
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Name
Quantity
60 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
K Kowalska, D Trzybiński, A Sikorski - … Crystallographica Section E …, 2014 - scripts.iucr.org
… The 2-bromobenzoic acid was purchased from Sigma Aldrich and used without further purification. The single crystals suitable for X-ray investigations were grown by means of slow …
Number of citations: 3 scripts.iucr.org
FK Higson, DD Focht - Applied and environmental microbiology, 1990 - Am Soc Microbiol
A strain of Pseudomonas aeruginosa producing 2-bromobenzoic acid, designated 2-BBZA, was isolated by enrichment culture from municipal sewage. It degraded all four 2-…
Number of citations: 46 journals.asm.org
H Yao, G Calvez, C Daiguebonne, Y Suffren… - Journal of Molecular …, 2022 - Elsevier
Microwave-assisted reactions, between 2-bromobenzoic acid (2-bbH) and hexa-lanthanide molecular precursors of general chemical formula Ln 6 (µ 6 -O)(µ 3 -OH) 8 (NO 3 ) 6 (H 2 O) …
Number of citations: 1 www.sciencedirect.com
A Wang, JA Maguire, E Biehl - The Journal of Organic Chemistry, 1998 - ACS Publications
… To obtain information on the role of negatively charged substituents on the regioselectivity of aryne addition, the reactions of 2-bromobenzoic acid (1a) and 3-bromo-4-methoxy- (1b), 3-…
Number of citations: 9 pubs.acs.org
J Swaminathan, M Ramalingam, H Saleem… - … Acta Part A: Molecular …, 2009 - Elsevier
The vibrational spectra of 2-bromobenzoic acid (2BBA) have been experimentally recorded (FT-IR and FT-Raman) and compared with the harmonic vibrational frequencies calculated …
Number of citations: 34 www.sciencedirect.com
A Bruggink, A McKillop - Tetrahedron, 1975 - Elsevier
… ‘c’7 2-Bromobenzoic acid was shown to react at least 250 … acids: conversion of 2-bromobenzoic acid into salicylic acid … that condensation of 2bromobenzoic acid with resorcinol and …
Number of citations: 143 www.sciencedirect.com
W Zhang, G Pugh - Tetrahedron, 2003 - Elsevier
… Scheme 5 shows the synthesis of a spirolactone ester by coupling of 2-bromobenzoic acid with a β-keto ester 23 followed by the radical cyclization of 24. The reduction of cyclized …
Number of citations: 26 www.sciencedirect.com
X Li, TT Zhang, YL Ju, CY Wang, YQ Li… - Journal of …, 2007 - Taylor & Francis
… In this manuscript, we choose 2-chlorobenzoic acid (2-ClBAH) and 2-bromobenzoic acid (2-BrBAH) as ligands toward lanthanide salts, in order to obtain complexes with novel structures…
Number of citations: 16 www.tandfonline.com
W Zhang, G Pugh - Tetrahedron, 2003 - Elsevier
… In summary, we have demonstrated the synthetic utility of 2-bromobenzoic acid derivatives in the preparation of a variety of nitrogen-containing heterocycles. This general reaction …
Number of citations: 75 www.sciencedirect.com
M Govindarajan, K Ganasan, S Periandy… - … Acta Part A: Molecular …, 2011 - Elsevier
… 2-Bromobenzoic acid is used as a common building block to … comparative study between 2-bromobenzoic acid (2BrAD) … vibrational spectra of 2-bromobenzoic acid with the harmonic …
Number of citations: 5 www.sciencedirect.com

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